Apocynoside II

Description

Structure

3D Structure

Properties

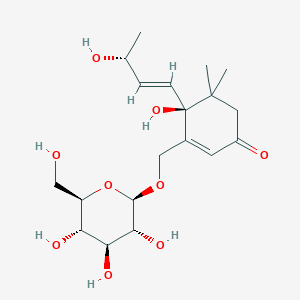

Molecular Formula |

C19H30O9 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C19H30O9/c1-10(21)4-5-19(26)11(6-12(22)7-18(19,2)3)9-27-17-16(25)15(24)14(23)13(8-20)28-17/h4-6,10,13-17,20-21,23-26H,7-9H2,1-3H3/b5-4+/t10-,13-,14-,15+,16-,17-,19-/m1/s1 |

InChI Key |

UBPXJBQKHFQSGI-FNNVBTKYSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@]1(C(=CC(=O)CC1(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

CC(C=CC1(C(=CC(=O)CC1(C)C)COC2C(C(C(C(O2)CO)O)O)O)O)O |

Synonyms |

apocynoside II |

Origin of Product |

United States |

Foundational & Exploratory

Apocynoside II: A Technical Overview of its Chemical Structure and Properties

Introduction

Apocynoside II is a naturally occurring ionone glucoside that has been isolated from the roasted leaves of Apocynum venetum L., a plant belonging to the Apocynaceae family.[1] This technical guide provides a detailed overview of the chemical structure of this compound, methods for its isolation and structural elucidation, and a discussion of its potential biological significance for researchers, scientists, and professionals in drug development. Apocynum venetum has a history of use in traditional medicine, and its chemical constituents, including flavonoids and glucosides, are of interest for their potential therapeutic applications.[2]

Chemical Structure

This compound is characterized by a core ionone aglycone linked to a glucose moiety. The absolute stereostructure of this compound was determined through a combination of chemical and physicochemical methods, including the application of the modified Mosher's method and the circular dichroism helicity rule.[1]

Physicochemical Properties and Structural Elucidation

The precise chemical structure and stereochemistry of this compound were established using advanced spectroscopic and chemical techniques.

| Technique | Purpose |

| Magnetic Resonance Spectroscopy (NMR) | To determine the connectivity of atoms and the relative stereochemistry. |

| Circular Dichroism (CD) | To establish the absolute stereochemistry of the molecule using the helicity rule.[1] |

| Modified Mosher's Method | A chemical derivatization method followed by NMR analysis to determine the absolute configuration of chiral centers.[1] |

| Hydrolysis | To cleave the glycosidic bond and separate the ionone aglycone from the sugar moiety for individual analysis.[1] |

Experimental Protocols

Isolation of this compound

While the specific, detailed protocol for the isolation of this compound would be found in the primary literature, a general workflow for the isolation of such compounds from plant material is as follows. Apocynoside I and II were first isolated from the roasted leaves of Apocynum venetum L.[1]

Biological Activity and Signaling Pathways

Currently, there is limited specific data in the public domain regarding the quantitative biological activity of pure this compound. The broader extracts of Apocynum venetum, which contain a multitude of compounds including flavonoids and other glycosides, have been reported to possess antioxidant and antimicrobial properties.[2]

Given that many natural products exert their effects through the modulation of key cellular signaling pathways, it is plausible that this compound could interact with pathways involved in cellular processes such as apoptosis. The diagram below illustrates a simplified generic apoptosis signaling cascade, which is a common target for investigation in drug discovery. The specific effects of this compound on this or any other pathway remain to be elucidated through dedicated research.

Conclusion and Future Directions

This compound is a structurally defined ionone glucoside from Apocynum venetum. While its chemical structure has been elucidated, its biological activity profile remains largely unexplored. Future research should focus on the synthesis of this compound to enable comprehensive biological screening. Key areas of investigation would include its cytotoxic, anti-inflammatory, and neuroprotective potential, as well as the elucidation of its specific molecular targets and mechanism of action within cellular signaling pathways. Such studies will be crucial in determining the therapeutic potential of this natural product.

References

Apocynoside II: A Technical Guide on its Discovery, Origin, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside II is a naturally occurring ionone glucoside that has been identified from the plant kingdom. This technical guide provides a comprehensive overview of the discovery, botanical origin, and detailed isolation protocols for this compound. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the potential applications of this and related natural products. While the complete biological activity profile and specific molecular mechanisms of this compound remain to be fully elucidated, this guide furnishes the essential information available to date, with a focus on its chemical origins and extraction.

Discovery and Origin

This compound was first reported in 2001 by a team of researchers led by T. Murakami. It was isolated from the roasted leaves of Apocynum venetum L., a plant belonging to the Apocynaceae family[1]. Apocynum venetum, commonly known as "Luobuma" or "Rafuma," has a history of use in traditional medicine and as a health tea, particularly in East Asia. The plant is a rich source of various secondary metabolites, including flavonoids, phenolic acids, and other glycosides[2][3][4]. The discovery of this compound, a novel ionone glucoside, expanded the known phytochemical profile of this plant species[1]. Its absolute stereostructure was determined through a combination of chemical and physicochemical methods, including Mosher's method and circular dichroism helicity rule[1].

Experimental Protocols

Isolation of this compound from Apocynum venetum L. Leaves

The following protocol for the isolation of this compound is based on the methodology described in the primary literature[1].

1. Plant Material and Extraction:

-

Roasted leaves of Apocynum venetum L. are used as the starting material.

-

The dried leaves are refluxed with methanol.

-

The resulting methanol extract is then concentrated under reduced pressure.

2. Fractionation:

-

The concentrated methanol extract is suspended in water and partitioned with ethyl acetate.

-

The aqueous layer is further extracted with n-butanol.

-

The n-butanol soluble fraction is concentrated and subjected to column chromatography on silica gel.

3. Chromatographic Purification:

-

The silica gel column is eluted with a solvent system of chloroform-methanol-water (7:3:0.5, v/v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel with the same solvent system.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a methanol-water gradient.

Below is a workflow diagram illustrating the isolation process.

References

- 1. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Constituents from leaves of Apocynum venetum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethnopharmacology, phytochemistry, and biotechnological advances of family Apocynaceae: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Apocynoside II and its Source Plant Apocynum venetum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynum venetum L., a perennial plant in the Apocynaceae family, has a rich history in traditional medicine, particularly in Asia, for treating conditions like hypertension, anxiety, and insomnia.[1] Its therapeutic potential is attributed to a diverse array of phytochemicals, including flavonoids, phenolic acids, and cardiac glycosides.[2][3] Among these constituents are the ionone glucosides, Apocynoside I and II, which were first isolated from the roasted leaves of the plant.[4] This technical guide provides an in-depth overview of Apocynum venetum with a specific focus on Apocynoside II. It covers the plant's chemical composition, details the experimental protocol for the isolation of this compound, and explores the pharmacological activities and associated signaling pathways of Apocynum venetum leaf extracts. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by consolidating available scientific data, highlighting experimental methodologies, and identifying areas for future investigation.

Introduction to Apocynum venetum L.

Apocynum venetum, commonly known as dogbane or Luobuma, is a resilient plant native to Eastern and Central Asia and parts of Europe.[1][5] It has been traditionally used for centuries to manage stress, anxiety, insomnia, and cardiovascular health.[1] Modern scientific research has begun to validate these traditional uses, with studies demonstrating its anxiolytic, antidepressant, sleep-promoting, and antihypertensive effects.[1] The leaves of A. venetum are particularly rich in bioactive compounds and are often consumed as a tea.[6]

Chemical Composition of Apocynum venetum Leaves

The leaves of Apocynum venetum are a complex matrix of phytochemicals. The primary classes of compounds identified include flavonoids, phenolic acids, polysaccharides, and cardiac glycosides.[2][7] While numerous studies have focused on quantifying the major flavonoids, specific quantitative data for this compound remains largely unreported in the available literature, suggesting it may be a minor constituent or require specific analytical methods for detection and quantification.

Table 1: Major Chemical Constituents Identified in Apocynum venetum Leaves

| Compound Class | Specific Compounds Identified | Reference |

| Flavonoids | Hyperoside, Isoquercitrin, Quercetin, Kaempferol, Rutin, Astragalin, Quercitrin | [3][4][8][9] |

| Phenolic Acids | Chlorogenic acid, Caffeic acid, 3-O-caffeoylquinic acid, 4-O-caffeoylquinic acid | [2][10] |

| Ionone Glucosides | Apocynoside I, this compound | [3][4] |

| Other Compounds | Lupeol, β-sitosterol, Scopoletin, Isofraxidin, Polysaccharides | [6][8] |

Table 2: Quantitative Analysis of Major Flavonoids in Apocynum venetum Leaf Extract

| Compound | Content (mg/g of dry extract) | Analytical Method | Reference |

| Hyperoside | Not Detected - 13.62 ± 1.24 | HPLC | [9] |

| Isoquercitrin | 11.89 ± 1.13 - 13.62 ± 1.24 | HPLC | [9] |

| This compound | Data Not Available | - | - |

| Total Phenolics | ~31.09 ± 1.73 (mg RE/g) | Colorimetric | [9] |

| Total Flavonoids | ~31.09 ± 1.73 (mg RE/g) | Colorimetric | [9] |

Note: The content of hyperoside and isoquercitrin can vary significantly between different species and geographical locations.[4][9]

Experimental Protocols

Isolation and Structural Elucidation of this compound

The following protocol is based on the methodology described by Murakami et al. (2001), who first isolated Apocynoside I and II.[3]

3.1.1. Plant Material and Extraction

-

Roasted leaves of Apocynum venetum L. are used as the starting material.

-

The leaves are extracted with methanol (MeOH) under reflux.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Fractionation of the Crude Extract

-

The crude MeOH extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The n-BuOH soluble fraction is subjected to column chromatography on Diaion HP-20.

-

The column is eluted with a stepwise gradient of water, 30% MeOH, 60% MeOH, MeOH, and acetone.

3.1.3. Isolation of this compound

-

The fraction eluted with 60% MeOH is further purified using a combination of chromatographic techniques.

-

This includes repeated column chromatography on silica gel and ODS (octadecylsilane).

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).

3.1.4. Structural Elucidation The absolute stereostructures of Apocynoside I and II were determined using chemical and physicochemical evidence, including:

-

NMR Spectroscopy: 1D and 2D NMR experiments (e.g., ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) to determine the planar structure and relative stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Circular Dichroism (CD) Spectroscopy: Application of the helicity rule to determine the absolute configuration of the aglycone.

-

Modified Mosher's Method: A chemical derivatization technique used to determine the absolute stereochemistry of chiral alcohols.[3]

Workflow for this compound Isolation

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. BCL-2 functions as an activator of the AKT signaling pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Apocynoside II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynoside II, an ionone glucoside isolated from Apocynum venetum, presents a molecule of interest for its potential pharmacological activities. However, its biosynthetic pathway remains unelucidated. This technical guide synthesizes current knowledge on the biosynthesis of related C13-norisoprenoid glycosides to propose a putative pathway for this compound. We delve into the likely precursor molecules, key enzymatic steps involving carotenoid cleavage dioxygenases (CCDs) and UDP-glycosyltransferases (UGTs), and provide generic, detailed experimental protocols for researchers to investigate and validate this proposed pathway. This document aims to serve as a foundational resource to stimulate and guide future research into the biosynthesis of this compound, paving the way for its potential biotechnological production and therapeutic application.

Introduction

This compound is a C13-norisoprenoid glycoside found in the plant Apocynum venetum. C13-norisoprenoids are a class of terpenoid-derived compounds that are formed from the oxidative cleavage of carotenoids. While the precise biosynthetic route to this compound has not been experimentally determined, a putative pathway can be constructed based on well-characterized analogous pathways for other ionone glucosides and C13-norisoprenoids. This guide outlines this hypothetical pathway, providing a roadmap for researchers to explore the enzymatic machinery responsible for the synthesis of this intriguing natural product.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of a Carotenoid Precursor: The pathway originates from the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form the C40 carotenoid backbone. Based on the structure of other ionone glucosides, a likely carotenoid precursor for this compound is a xanthophyll such as zeaxanthin or lutein.

-

Generation of the C13-Norisoprenoid Aglycone: A key step is the oxidative cleavage of the C40 carotenoid precursor by a carotenoid cleavage dioxygenase (CCD) . This reaction breaks specific double bonds in the carotenoid backbone to release a C13-norisoprenoid. This initial C13 product likely undergoes further enzymatic modifications, such as reductions and hydroxylations, catalyzed by reductases and cytochrome P450 monooxygenases (CYPs), respectively, to form the specific aglycone of this compound.

-

Glycosylation of the Aglycone: The final step is the attachment of a glucose moiety to a hydroxyl group of the aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which utilizes UDP-glucose as the activated sugar donor.

Below is a graphical representation of the proposed biosynthetic pathway.

Quantitative Data Summary

As the biosynthesis of this compound is yet to be characterized, no quantitative data is currently available. The following table is provided as a template for researchers to populate as data becomes available through experimental investigation.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) | Reference |

| AvCCD | (Carotenoid) | ||||||

| AvReductase | (C13-Norisoprenoid) | ||||||

| AvCYP | (C13-Norisoprenoid) | ||||||

| AvUGT | (Aglycone), UDP-Glucose |

Av denotes enzymes from Apocynum venetum.

Experimental Protocols

To facilitate the study of the proposed biosynthetic pathway, this section provides detailed, generic protocols for the key enzyme families involved.

Identification and Characterization of a Candidate Carotenoid Cleavage Dioxygenase (CCD)

The following workflow outlines the steps to identify and characterize a CCD involved in this compound biosynthesis.

Protocol for in vitro CCD Enzyme Assay:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM FeSO4

-

2 mM Ascorbate

-

0.1% (w/v) Triton X-100

-

10-20 µM Carotenoid substrate (e.g., zeaxanthin, lutein, β-carotene)

-

Purified recombinant CCD enzyme (1-5 µg)

-

Bring the final volume to 200 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours in the dark.

-

Reaction Termination and Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Sample Preparation for Analysis: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Product Analysis: Re-dissolve the residue in a suitable solvent (e.g., hexane or methanol) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cleavage products.

Identification and Characterization of a Candidate UDP-Glycosyltransferase (UGT)

The workflow for identifying and characterizing a UGT is similar to that of a CCD.

Protocol for in vitro UGT Enzyme Assay:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

50 mM Potassium phosphate buffer (pH 7.0)

-

1 mM UDP-glucose

-

100 µM Putative aglycone substrate

-

Purified recombinant UGT enzyme (1-5 µg)

-

Bring the final volume to 100 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Sample Preparation for Analysis: Centrifuge the mixture at 15,000 x g for 10 minutes to pellet any precipitated protein.

-

Product Analysis: Analyze the supernatant directly by High-Performance Liquid Chromatography (HPLC) or LC-MS to detect the formation of the glycosylated product. Comparison with an authentic standard of this compound, if available, would confirm the identity of the product.

Logical Relationship of Carotenoid Precursors and C13-Norisoprenoids

The diversity of C13-norisoprenoids arises from the variety of carotenoid precursors and the specific cleavage sites targeted by CCDs. The following diagram illustrates this relationship.

Distinction from Apocynin Biosynthesis

It is important to distinguish the biosynthesis of this compound from that of apocynin, another compound isolated from Apocynum venetum. Apocynin (acetovanillone) is a methoxy-substituted catechol and is biosynthesized via the phenylpropanoid pathway, which starts from the amino acid phenylalanine. This pathway is distinct from the terpenoid pathway that leads to this compound.

Conclusion

This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound. By leveraging knowledge from related pathways, we have outlined the likely enzymatic steps and provided detailed, generic experimental protocols to empower researchers to validate this proposed route. The elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the sustainable production of this and other valuable natural products through metabolic engineering and synthetic biology approaches.

Apocynoside II: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the known physical and chemical properties of Apocynoside II, an ionone glucoside isolated from Apocynum venetum L. This guide synthesizes available data on its characterization, experimental procedures, and lays the groundwork for future research into its potential therapeutic applications.

Core Physical and Chemical Properties

This compound is a naturally occurring ionone glucoside.[1][2] The fundamental physicochemical characteristics of this compound are summarized below. The data is primarily derived from its initial isolation and characterization by Murakami et al. (2001).

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀O₈ | Murakami et al., 2001 |

| Molecular Weight | 398.44 g/mol | Calculated from Molecular Formula |

| Melting Point | Not Reported | - |

| Optical Rotation | Not Reported | - |

| Solubility | Not Reported | - |

| CAS Number | Not Reported | - |

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.

| Technique | Ion Mode | Observed m/z | Interpretation | Source |

| FAB-MS | Positive | 385 | [M+H]⁺ | Murakami et al., 2001[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the complete structural assignment of this compound. The following tables present the reported chemical shifts.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| Data Not Fully Available in Search Results |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| Data Not Fully Available in Search Results |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| Data Not Available in Search Results |

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from the leaves of Apocynum venetum. A detailed, step-by-step protocol from the primary literature is not fully available in the search results.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and associated signaling pathways of isolated this compound. However, extracts of Apocynum venetum, the plant source of this compound, have been reported to possess various pharmacological activities, including antioxidant and anti-inflammatory properties.[3] Furthermore, the structural class to which this compound belongs, ionone glucosides, has been investigated for a range of biological effects.

Given the absence of specific data for this compound, a signaling pathway diagram cannot be constructed at this time. Future research is needed to investigate the potential bioactivity of this compound and elucidate its mechanism of action. A hypothetical workflow for such an investigation is presented below.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Mechanism of Apocynoside II: A Technical Guide to the Bioactive Compounds of Apocynum venetum and the Action of Apocynin

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Initial investigations into the specific mechanism of action of Apocynoside II, an ionone glucoside isolated from the roasted leaves of Apocynum venetum, have revealed a scarcity of detailed molecular studies in the current scientific literature. To provide a comprehensive and valuable resource, this technical guide expands its scope to elucidate the well-documented mechanisms of other key bioactive constituents of Apocynum venetum, namely the flavonoids hyperoside and kaempferol. Furthermore, this guide will detail the mechanism of Apocynin, a potent inhibitor of NADPH oxidase, whose name bears a resemblance to Apocynoside and is a critical tool in inflammation and oxidative stress research.

Bioactive Flavonoids of Apocynum venetum: Hyperoside and Kaempferol

The leaves of Apocynum venetum are a rich source of flavonoids, with hyperoside and kaempferol being among the most pharmacologically significant.[1][2] These compounds have demonstrated potent anti-inflammatory, antioxidant, and anti-cancer properties through the modulation of several key signaling pathways.[2][3]

Anti-Cancer Mechanisms

Hyperoside and kaempferol exert their anti-cancer effects by inducing apoptosis and autophagy, and by arresting the cell cycle in various cancer cell lines.[4][5][6] These actions are primarily mediated through the inhibition of the PI3K/AKT/mTOR and the modulation of the NF-κB signaling pathways.

1.1.1. PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival. Both hyperoside and kaempferol have been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[5][7][8] Kaempferol, for instance, has been observed to decrease the phosphorylation of PI3K, AKT, and mTOR in cervical and liver cancer cells.[5][8] This inactivation leads to the downstream suppression of protein synthesis and cell growth, and the induction of programmed cell death.[7]

1.1.2. Modulation of NF-κB Signaling

The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting the expression of pro-inflammatory cytokines and anti-apoptotic proteins. Hyperoside has been demonstrated to induce apoptosis in breast cancer cells by reducing the production of reactive oxygen species (ROS), which in turn inhibits the NF-κB signaling pathway.[4][9] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and XIAP, thereby promoting apoptosis.[4]

Quantitative Data: Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of kaempferol in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Kaempferol | PANC-1 | Pancreatic Cancer | 78.75 | [10] |

| Kaempferol | Mia PaCa-2 | Pancreatic Cancer | 79.07 | [10] |

| Kaempferol | MDA-MB-231 | Breast Cancer | 43 | [6] |

| Kaempferol | BT474 | Breast Cancer | >100 | [6] |

| Kaempferol | HCT116 | Colorectal Cancer | 53.6 | [11] |

| Kaempferol | MDA-MB-231 | Breast Cancer | 60.0 ± 16.3 | [11] |

| Kaempferol | Huh7 | Liver Cancer | 4.75 | [11] |

Signaling Pathway Diagrams

Caption: Kaempferol-mediated inhibition of the PI3K/AKT/mTOR pathway.

Caption: Hyperoside-induced apoptosis via ROS-mediated NF-κB inhibition.

Apocynin: A Classic NADPH Oxidase Inhibitor

Apocynin is a naturally occurring compound that has been extensively studied for its anti-inflammatory and antioxidant properties.[12][13] Its primary mechanism of action is the inhibition of NADPH oxidase (NOX), a key enzyme responsible for the production of reactive oxygen species (ROS) in inflammatory cells.[12][14]

Mechanism of NADPH Oxidase Inhibition

Apocynin itself is a pro-drug and requires activation by peroxidases, such as myeloperoxidase (MPO) present in neutrophils, to form its active metabolite, diapocynin.[14] Diapocynin prevents the assembly of the active NADPH oxidase complex by inhibiting the translocation of the cytosolic subunits (p47phox and p67phox) to the membrane-bound components (gp91phox and p22phox).[14] This disruption of the enzyme complex assembly effectively blocks the production of superoxide anions.[14]

Downstream Effects

By inhibiting NADPH oxidase, apocynin reduces oxidative stress and the subsequent inflammatory cascade. This includes the decreased activation of redox-sensitive transcription factors like NF-κB and AP-1, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of NADPH oxidase inhibition by Apocynin.

Caption: Experimental workflow for assessing NADPH oxidase activity.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay) for Kaempferol

-

Cell Seeding: Seed cancer cells (e.g., PANC-1, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of kaempferol (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins

-

Cell Lysis: Treat cells with kaempferol as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NADPH Oxidase Activity Assay (Cytochrome c Reduction)

-

Cell Preparation: Isolate neutrophils from fresh blood or use a suitable cell line (e.g., HL-60).

-

Pre-treatment: Pre-incubate the cells with various concentrations of apocynin or vehicle control for 30 minutes.

-

Assay Mixture: Prepare an assay mixture containing cytochrome c (e.g., 1 mg/mL) and the pre-treated cells in a suitable buffer.

-

Stimulation: Initiate the reaction by adding an NADPH oxidase agonist, such as phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL).

-

Absorbance Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance.

-

Data Analysis: Calculate the rate of superoxide production based on the change in absorbance and the extinction coefficient of reduced cytochrome c.

While the specific molecular mechanism of this compound remains an area for future investigation, the bioactive flavonoids from its source, Apocynum venetum, and the related compound Apocynin, offer significant insights into potential therapeutic pathways. Hyperoside and kaempferol demonstrate promising anti-cancer activity through the modulation of key signaling cascades like PI3K/AKT/mTOR and NF-κB. Apocynin serves as a valuable tool for studying the role of NADPH oxidase in inflammation and oxidative stress. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the ongoing exploration of novel therapeutic agents from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol [mdpi.com]

- 12. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

Apocynoside II: An Examination of Its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apocynoside II is a naturally occurring ionone glucoside isolated from the roasted leaves of Apocynum venetum L. While its chemical structure has been elucidated, a comprehensive review of the current scientific literature reveals a significant gap in knowledge regarding its specific biological activities and potential therapeutic applications. Consequently, this document serves to summarize the existing, albeit limited, information on this compound and to provide a broader context by examining the therapeutic properties of its source plant and a similarly named, but chemically distinct, compound, apocynin. Due to the lack of specific experimental data for this compound, quantitative data tables and detailed experimental protocols cannot be provided at this time.

Introduction to this compound

This compound was first isolated and structurally characterized in 2001.[1] It is a member of the ionone glucoside class of natural products.[1] Beyond its discovery and structural determination, there is a notable absence of published research into its pharmacological effects, mechanism of action, or potential therapeutic uses.

The Therapeutic Landscape of Apocynum venetum

The plant from which this compound is derived, Apocynum venetum, has a history of use in traditional medicine and has been the subject of modern pharmacological investigation.[2] Leaf extracts of A. venetum have demonstrated a variety of beneficial effects, including:

These activities are largely attributed to the plant's rich content of flavonoids and other phenolic compounds.[2][7] The specific contribution of this compound to the overall therapeutic profile of Apocynum venetum extracts remains unknown.

Distinguishing this compound from Apocynin

It is critical for researchers to differentiate this compound from apocynin, a well-studied methoxy-substituted catechol. Apocynin is a known inhibitor of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS).[8][9] Its established anti-inflammatory and neuroprotective effects are primarily mediated through this mechanism.

Therapeutic Applications of Apocynin

Preclinical studies have highlighted the potential of apocynin in various disease models:

-

Neurodegenerative Disorders: Apocynin has shown neuroprotective effects in models of Alzheimer's and Parkinson's diseases.[9]

-

Airway Inflammation: It has been found to attenuate airway hyperresponsiveness and inflammation in experimental asthma models.[8]

-

Arthritis: Oral administration of apocynin has been shown to suppress collagen-induced arthritis in rats.[9]

Mechanism of Action of Apocynin

Apocynin's primary mechanism involves the inhibition of the NADPH oxidase enzyme complex. In inflammatory cells, apocynin is metabolized into its active dimeric form, diapocynin, which then prevents the assembly of the functional NOX enzyme, thereby reducing ROS production.

Caption: Apocynin's inhibition of pro-inflammatory signaling.

Future Research and Conclusion

The lack of specific data on the therapeutic uses of this compound presents a clear opportunity for future research. Elucidating the biological activity of this ionone glucoside is a necessary first step. This would involve a range of in vitro and in vivo studies to screen for potential anti-inflammatory, neuroprotective, and other pharmacological effects.

References

- 1. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apocynum venetum leaf extract alleviated doxorubicin-induced cardiotoxicity by regulating organic acid metabolism in gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Apocynum venetum leaf extract alleviated doxorubicin-induced cardiotoxicity by regulating organic acid metabolism in gut microbiota [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apocynin, a Low Molecular Oral Treatment for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

Apocynoside II and its Role in Cancer Research: A Technical Overview

Disclaimer: Extensive literature searches did not yield any specific studies on the role of Apocynoside II in cancer research. Therefore, this document focuses on the anti-cancer properties of the plant from which it is derived, Apocynum venetum, and its other identified bioactive constituents. The experimental data, protocols, and signaling pathways described herein pertain to extracts of Apocynum venetum or compounds other than this compound and should not be directly attributed to this compound without further specific investigation.

Introduction to Apocynum venetum and its Bioactive Compounds

Apocynum venetum L., a plant from the Apocynaceae family, is widely used in traditional medicine and as a health beverage, particularly in Asia.[1] While this compound is a known constituent of this plant, its biological activity in the context of cancer has not been reported in the available scientific literature. However, various extracts and other compounds isolated from Apocynum venetum have demonstrated notable anti-cancer properties.

These bioactive constituents primarily include flavonoids, such as quercetin and kaempferol, and triterpenes like lupeol.[1] Research has shown that these compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple signaling pathways.

Quantitative Data on the Anti-Cancer Activity of Apocynum venetum Constituents

The following tables summarize the quantitative data available for the anti-cancer effects of compounds found in Apocynum venetum. It is crucial to reiterate that this data does not pertain to this compound.

Table 1: Inhibitory Effects of Apocynum venetum Leaf Total Flavonoids on Breast Cancer Cells

| Cell Line | Compound | Concentration (µg/mL) | Inhibition Rate (%) |

| MDA-MB-231 | Total Flavonoids | 10 | Noticeable Inhibition |

| MDA-MB-231 | Total Flavonoids | 20 | Noticeable Inhibition |

| MDA-MB-231 | Total Flavonoids | 40 | Noticeable Inhibition |

| MDA-MB-231 | Total Flavonoids | 60 | Optimal Inhibition |

| MDA-MB-231 | Total Flavonoids | 80 | Noticeable Inhibition |

| MDA-MB-231 | Total Flavonoids | 100 | Noticeable Inhibition |

| MDA-MB-231 | Total Flavonoids | 120 | Promoted Proliferation |

Data extracted from a patent on an antitumor pharmaceutical composition containing Folium Apocyni Veneti total flavonoids.

Table 2: Synergistic Anti-proliferative Effects of Apocynum venetum Leaf Total Flavonoids with Pirarubicin

| Treatment | Cell Line | Inhibition Rate (%) |

| Pirarubicin (3.32 µg/mL) | MDA-MB-231 | 32.91 |

| Dexrazoxane + Pirarubicin | MDA-MB-231 | - |

| Total Flavonoids (60 µg/mL) | MDA-MB-231 | 21.16 |

| Total Flavonoids + Pirarubicin | MDA-MB-231 | 67.55 - 86.87 |

Data extracted from a patent, indicating a stronger anti-tumor effect when total flavonoids are combined with pirarubicin compared to dexrazoxane with pirarubicin.

Signaling Pathways Modulated by Apocynum venetum Constituents

The anti-cancer effects of compounds isolated from Apocynum venetum are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

β-catenin Signaling Pathway

Lupeol, a triterpene found in Apocynum venetum, has been shown to inhibit the β-catenin signaling pathway in prostate cancer cells.[1] Downregulation of this pathway is associated with decreased cell proliferation.

Caption: Inhibition of the β-catenin pathway by Lupeol.

Apoptosis Induction Pathway

Extracts of Apocynum venetum have been observed to induce apoptosis in cancer cells.[2] This process involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Specifically, lupeol has been shown to regulate apoptotic signal molecules including cytochrome c, Bcl-2, p53, and caspases 3 and 8.[1]

Caption: Apoptosis induction by A. venetum constituents.

Experimental Methodologies

The following sections detail the typical experimental protocols used to assess the anti-cancer properties of compounds like those found in Apocynum venetum. These are generalized protocols and specific parameters may vary between studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., total flavonoids from A. venetum) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions, typically for 15 minutes in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.

Caption: Workflow for an Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

-

Protein Extraction: Cells are treated with the test compound, and then lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using an assay such as the Bradford or BCA assay.

-

Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., β-catenin, Bcl-2, Caspase-3).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

While this compound is a known constituent of Apocynum venetum, there is currently no scientific evidence to support its role in cancer research. However, the plant itself and other compounds it contains, such as lupeol and various flavonoids, have demonstrated significant anti-cancer potential in preclinical studies. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis by modulating key signaling pathways. Further research is warranted to isolate and investigate the bioactivity of this compound to determine if it shares the anti-cancer properties of other compounds found in Apocynum venetum. Researchers, scientists, and drug development professionals are encouraged to consider the potential of this plant and its constituents in the development of novel cancer therapies, while also recognizing the need for specific investigation into the properties of this compound.

References

Apocynoside II: An Uncharted Territory in Early-Stage Research

A notable gap exists in the scientific literature regarding the specific biological activities and mechanisms of action of Apocynoside II, an ionone glucoside isolated from the leaves of Apocynum venetum L. While the plant extract itself has undergone considerable study, research delineating the independent pharmacological profile of this compound is currently unavailable. This guide addresses the existing knowledge gap and summarizes the broader research on Apocynum venetum leaf extract, providing context for potential future investigations into its individual constituents like this compound.

This compound was first isolated and its stereostructure determined from the roasted leaves of Apocynum venetum[1]. However, beyond its chemical characterization, there is a conspicuous absence of published in vitro or in vivo studies investigating its specific biological effects. Consequently, quantitative data on its activity, detailed experimental protocols, and elucidated signaling pathways directly attributable to this compound cannot be provided at this time.

Research Landscape of Apocynum venetum Leaf Extract

The leaf extract of Apocynum venetum, the source of this compound, has been the subject of numerous pharmacological studies. It is crucial to emphasize that these findings are the result of the synergistic or independent actions of a multitude of compounds within the extract, with flavonoids being the most predominantly studied constituents[2][3]. The biological activities of the whole extract cannot be singularly ascribed to this compound.

Apocynum venetum leaf extract has demonstrated a wide array of pharmacological properties, including:

-

Cardioprotective Effects : Studies suggest the extract can alleviate doxorubicin-induced cardiotoxicity, potentially through the AKT/Bcl-2 signaling pathway[4].

-

Antihypertensive and Vasorelaxant Effects : The extract has been shown to induce endothelium-dependent relaxation of blood vessels, possibly via the Src/PI3K/Akt signaling pathway, leading to nitric oxide (NO) production[5].

-

Neuroprotective Effects : The extract has been observed to protect against oxidative stress-induced apoptosis in neuronal cells by potentially increasing autophagy and reducing reactive oxygen species (ROS)[6].

-

Hepatoprotective, Antidepressant, and Antioxidant Properties : A comprehensive review of Apocynum venetum highlights its traditional uses and modern pharmacological research supporting its role in liver protection, mood regulation, and combating oxidative stress[2].

Potential Future Directions for this compound Research

The lack of specific research on this compound presents a clear opportunity for future investigation. A logical first step would be to isolate this compound in sufficient quantities to perform initial in vitro screening.

Proposed Experimental Workflow

The following diagram outlines a hypothetical workflow for the initial biological screening of this compound.

Concluding Remarks

For researchers, scientists, and drug development professionals, this compound represents an unexplored molecule with potential pharmacological relevance, given the activities of its source plant. The current body of scientific work does not provide the necessary data to compile a technical guide on its core biological functions. Future research, as outlined in the hypothetical workflow, is required to elucidate the specific contributions of this compound to the therapeutic effects of Apocynum venetum and to determine if it holds promise as a standalone therapeutic agent. Until such studies are conducted and published, any discussion of its biological activity remains speculative.

References

- 1. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Flavonoids Extracts of Apocynum L. from the Ili River Valley Region at Different Harvesting Periods and Bioactivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Apocynum venetum leaf extract alleviated doxorubicin-induced cardiotoxicity by regulating organic acid metabolism in gut microbiota [frontiersin.org]

- 5. Endothelium-Dependent Relaxation Effect of Apocynum venetum Leaf Extract via Src/PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apocynum venetum leaf extract protects against H2O2-induced oxidative stress by increasing autophagy in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Apocynoside II: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside II is a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum L., a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, putative experimental protocols for its isolation and characterization, and potential signaling pathways for further investigation. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that a specific CAS number for this compound has not been identified in publicly available databases. The molecular weight is inferred from mass spectrometry data reported in the literature, which identified a prominent ion peak at m/z 385 ([M+H]⁺), suggesting a molecular weight of 384 g/mol for the neutral molecule.

| Property | Value | Source |

| CAS Number | Not available | N/A |

| Molecular Formula | Not definitively determined | Inferred from MS data |

| Molecular Weight | ~384 g/mol | Inferred from[1] |

| Class | Ionone Glucoside | [1] |

| Source | Apocynum venetum L. (leaves) | [1] |

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and characterization of this compound from Apocynum venetum leaves, based on established protocols for similar natural products.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and purification of ionone glucosides from plant material.

-

Plant Material Preparation:

-

Air-dried and powdered leaves of Apocynum venetum are used as the starting material.

-

-

Extraction:

-

The powdered leaves are extracted exhaustively with methanol (MeOH) at room temperature.

-

The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

-

Chromatographic Purification:

-

The n-BuOH soluble fraction, which is expected to contain the glycosides, is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of chloroform-methanol-water to separate fractions based on polarity.

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the target fractions is achieved by repeated column chromatography on Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation of this compound

The structure of the isolated this compound can be determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra are recorded to determine the carbon and proton framework of the molecule.

-

2D-NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign the structure.

-

-

UV-Visible Spectroscopy:

-

UV-Vis spectroscopy is used to identify the presence of chromophores in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is employed to identify the functional groups present in the molecule.

-

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been elucidated, research on structurally related ionone derivatives suggests potential avenues of investigation. For instance, some ionone alkaloids have been shown to exhibit anti-metastatic effects by targeting the HIF-1α/VEGF/VEGFR2 pathway. Based on this, a hypothetical signaling pathway for this compound is proposed below.

Caption: Hypothetical inhibitory effect of this compound on the HIF-1α/VEGF/VEGFR2 signaling pathway.

Experimental Workflow Visualization

The logical flow of the experimental procedures described above is illustrated in the following diagram.

Caption: Workflow for the isolation, purification, and analysis of this compound.

Conclusion

This compound represents a promising natural product for further scientific investigation. This guide provides a starting point for researchers by consolidating the available information and presenting putative methodologies for its study. Future research should focus on definitively determining its chemical structure, obtaining a pure standard for bioactivity screening, and exploring its mechanism of action in relevant disease models. The potential for this compound to modulate key signaling pathways involved in various pathologies warrants a dedicated research effort to unlock its therapeutic potential.

References

Apocynoside II: A Review of the Literature and Future Directions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive review of the available scientific literature on Apocynoside II. However, it is critical to note at the outset that there is a significant lack of published data regarding the biological activity, mechanism of action, and quantitative pharmacological parameters of this compound. The primary research available focuses on its isolation and structural elucidation.

To provide a valuable resource for researchers interested in this compound, this guide will broaden its scope to review the biological activities of the plant from which this compound was first isolated, Apocynum venetum L., and its other well-studied bioactive constituents. This will offer crucial context, highlight potential areas of investigation for this compound, and provide examples of experimental protocols and signaling pathways that could be relevant for future studies.

Introduction to this compound and Apocynum venetum

This compound is a novel ionone glucoside that was first isolated from the roasted leaves of Apocynum venetum L., a perennial herbaceous shrub belonging to the Apocynaceae family. This plant, commonly known as "Luobuma" or "Kendir," has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments.

Apocynum venetum is widely distributed in temperate regions of Asia and Europe and is recognized for its ecological and economic importance.[1] Its leaves are often used to make herbal tea and have been officially listed in the Chinese Pharmacopoeia.[1]

The Bioactive Landscape of Apocynum venetum

While data on this compound is scarce, extensive research has been conducted on the crude extracts of Apocynum venetum and its other chemical constituents. These studies have revealed a broad spectrum of pharmacological activities, primarily attributed to its rich flavonoid content.

Modern pharmacological investigations have confirmed that Apocynum venetum possesses the following properties:

-

Anti-inflammatory[1]

Over 174 compounds have been identified from Apocynum venetum, with flavonoids being the most studied active constituents.[5] Key bioactive flavonoids include:

The diverse biological activities of Apocynum venetum extracts and its flavonoid constituents provide a strong rationale for investigating the potential therapeutic properties of its less-studied components, such as this compound.

Quantitative Data on the Bioactivity of Apocynum venetum Extracts

Quantitative data for the biological activities of Apocynum venetum extracts are available for some of its effects. The following table summarizes key findings.

| Activity | Test System | Extract/Compound | Concentration/Dose | Result | Reference |

| Vasorelaxation | Rat Aorta | Apocynum venetum leaf extract (AVLE) | 10 µg/mL | Optimal endothelium-dependent dilation | [7] |

| Antidepressant | Forced Swimming Test (mice) | Flavonoid extract of Apocynum venetum leaf | 50 and 100 mg/kg | Significant reduction in immobility time | [8] |

| Antidepressant | Forced Swimming Test (rats) | Apocynum venetum leaf extract | 30–125 mg/kg | Marked shortening of immobility time, comparable to imipramine (20 mg/kg) | [8] |

| Cytotoxicity | Human PCa cells | Ethanol extract of Apocynum venetum leaf | Not specified | Inhibition of proliferation | [1] |

| Antioxidant | DPPH radical scavenging | Malonylated flavonol glycosides | Not specified | Strong scavenging activity | [9] |

Key Experimental Protocols

Detailed methodologies for studying the biological activities of Apocynum venetum extracts can serve as a template for future investigations into this compound.

Vasorelaxation and Antihypertensive Effects

Objective: To investigate the endothelium-dependent vasorelaxant effects of Apocynum venetum leaf extract (AVLE).

Methodology:

-

Aortic Ring Preparation: Thoracic aortas are isolated from male Sprague-Dawley rats. The aortas are cleaned of connective tissue and cut into rings (2-3 mm in width). The rings are then mounted in organ chambers containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

-

Functional Study: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. The endothelial integrity is assessed by pre-contracting the rings with phenylephrine (1 µM) and then exposing them to acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium. After washing, the rings are pre-contracted again with phenylephrine, and cumulative concentration-response curves to AVLE are generated.

-

Investigation of Mechanism: To elucidate the signaling pathway, the experiments are repeated in the presence of various inhibitors, such as L-NAME (an eNOS inhibitor), ODQ (a guanylyl cyclase inhibitor), PP2 (a Src kinase inhibitor), and wortmannin or LY294002 (PI3K inhibitors).

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.

This protocol is based on the methodology described in the study by Xie et al. (2015).[1]

Antidepressant-like Effects

Objective: To evaluate the antidepressant-like effects of AVLE in a rat model of chronic unpredictable mild stress (CUMS).

Methodology:

-

Animal Model: Male Sprague-Dawley rats are subjected to a CUMS protocol for 4 weeks. The stressors include food deprivation, water deprivation, cage tilt, soiled cage, and overnight illumination, applied randomly.

-

Drug Administration: AVLE is administered orally to the rats daily during the CUMS procedure. A control group receives saline, and a positive control group receives an antidepressant drug like fluoxetine.

-

Behavioral Tests:

-

Sucrose Preference Test: The consumption of 1% sucrose solution versus plain water is measured to assess anhedonia, a core symptom of depression.

-

Forced Swimming Test: Rats are placed in a cylinder of water, and the duration of immobility is recorded as an indicator of behavioral despair.

-

Open Field Test: The locomotor activity and exploratory behavior of the rats are assessed in an open arena.

-

-

Biochemical Analysis: After the behavioral tests, brain tissues (hippocampus and cortex) are collected to measure levels of neurotransmitters (norepinephrine, dopamine, serotonin) and to assess markers of apoptosis (e.g., Bcl-2, Bax, caspase-3) by Western blot or ELISA.

This protocol is adapted from the study by Wu et al. (2018).[8]

Signaling Pathways Modulated by Apocynum venetum

Research has begun to uncover the molecular mechanisms underlying the pharmacological effects of Apocynum venetum extracts.

Src/PI3K/Akt/eNOS Pathway in Vasorelaxation

The antihypertensive effect of AVLE is mediated by its ability to induce endothelium-dependent vasorelaxation. This process involves the activation of the Src/PI3K/Akt signaling pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a potent vasodilator.

Caption: AVLE-induced vasorelaxation signaling pathway.

Akt/Bcl-2 Pathway in Cardioprotection

Apocynum venetum leaf extract has been shown to protect against doxorubicin-induced cardiotoxicity. This protective effect is associated with the modulation of the Akt/Bcl-2 signaling pathway, which plays a crucial role in cell survival and inhibition of apoptosis.

Caption: Cardioprotective mechanism of AVLE.

Future Directions for this compound Research

The lack of biological data for this compound presents a significant research opportunity. Based on the known activities of Apocynum venetum and its other constituents, the following areas of investigation are proposed for this compound:

-

Pharmacological Screening: A broad-based screening of this compound for the activities observed in Apocynum venetum extracts, including antihypertensive, cardioprotective, neuroprotective (antidepressant/anxiolytic), anti-inflammatory, and antioxidant effects.

-

Mechanism of Action Studies: Should any significant biological activity be identified, detailed mechanistic studies should be undertaken to elucidate the underlying signaling pathways. The pathways identified for the crude extracts can serve as a starting point.

-

Quantitative Analysis: Determination of key pharmacological parameters such as IC50 and EC50 values for any confirmed biological activities.

-

Comparative Studies: Comparing the potency and efficacy of this compound with the major flavonoid constituents of Apocynum venetum to understand its relative contribution to the overall therapeutic effects of the plant.

-

Investigation of Ionone Glucoside Activity: As an ionone glucoside, this compound belongs to a less-studied class of natural products. Research into its biological activities could provide novel insights into the therapeutic potential of this chemical class. Recent studies on other ionone glycosides have shown anti-inflammatory and anti-platelet aggregation activities, suggesting potential avenues for investigation.[10][11][12][13]

Conclusion

While this compound remains a largely uncharacterized compound, its origin from the medicinally important plant Apocynum venetum suggests that it may possess significant biological activities. This guide has summarized the extensive research on Apocynum venetum and its major bioactive components to provide a solid foundation and rationale for future research into this compound. The provided experimental protocols and elucidated signaling pathways offer a roadmap for researchers to begin to unravel the potential therapeutic value of this novel ionone glucoside. Further investigation is warranted to determine if this compound contributes to the known pharmacological profile of Apocynum venetum or if it possesses unique therapeutic properties.

References

- 1. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Apocynum venetum leaf extract alleviated doxorubicin-induced cardiotoxicity by regulating organic acid metabolism in gut microbiota [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Apocynum Venetum: Nature's Answer to Stress, Anxiety, Insomnia, and Cardiovascular Health [sanat.io]

- 7. Endothelium-Dependent Relaxation Effect of Apocynum venetum Leaf Extract via Src/PI3K/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apocynum venetum Leaf Extract Exerts Antidepressant-Like Effects and Inhibits Hippocampal and Cortical Apoptosis of Rats Exposed to Chronic Unpredictable Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Three New Ionone Glycosides from Rhododendron capitatum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Ionone Glycosides from the Aerial Parts of Allium sativum and Their Anti-Platelet Aggregation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Three New Ionone Glycosides from Rhododendron capitatum Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Biological Activities of Apocynoside II: A Review of Available Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside II, an ionone glucoside, has been identified and isolated from the leaves of Apocynum venetum L., a plant with a history of use in traditional medicine.[1] Despite the well-documented and varied pharmacological activities of Apocynum venetum extracts, which are rich in flavonoids and other bioactive compounds, specific research detailing the biological activities of isolated this compound is strikingly limited in the currently accessible scientific literature. This guide aims to provide a comprehensive overview of the current state of knowledge, which, at present, points to a significant gap in the understanding of this compound's specific pharmacological profile.

While direct data on this compound is scarce, an examination of the bioactivities of its source, Apocynum venetum, may offer preliminary clues for future research directions. Extracts from this plant have demonstrated a wide array of effects, including:

-

Antidepressant

-

Hepatoprotective

-

Antihypertensive

-

Lipid-lowering

-

Cardiotonic

-

Anxiolytic

-

Antioxidant

-

Anti-inflammatory

These diverse activities are generally attributed to the complex mixture of phytochemicals present in the plant, particularly its rich flavonoid content. However, the specific contribution of this compound to these effects remains uninvestigated.

Quantitative Data Summary

A thorough review of published research reveals a lack of specific quantitative data on the biological activity of this compound. No studies providing metrics such as IC₅₀, EC₅₀, or other quantitative measures of efficacy for the isolated compound were identified.

Key Experiments and Methodologies

Detailed experimental protocols for assessing the biological activity of this compound are not available due to the absence of published studies on its specific effects.

Signaling Pathways and Mechanisms of Action

There is currently no information available regarding the signaling pathways or molecular mechanisms of action specifically modulated by this compound.

Experimental Workflows and Logical Relationships

Due to the lack of experimental data, it is not possible to construct diagrams of experimental workflows or logical relationships pertaining to the biological activity of this compound.

Conclusion and Future Directions

The biological activities of this compound remain an unexplored area of natural product research. While the pharmacological profile of its source plant, Apocynum venetum, is well-documented, the specific role of this compound has not been elucidated. This represents a significant knowledge gap and a promising opportunity for future investigation.

Researchers are encouraged to pursue studies to isolate this compound and screen it for a variety of biological activities, particularly in the areas suggested by the known effects of Apocynum venetum extracts, such as cardiovascular, neurological, and anti-inflammatory applications. Such research would be invaluable in determining the potential therapeutic value of this natural compound.

Caption: Due to the lack of available data, no diagrams can be generated at this time.

References

Methodological & Application

Application Notes and Protocols: Extraction of Apocynoside II from Apocynum venetum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynum venetum L., a perennial herbaceous plant, has a long history of use in traditional medicine for the treatment of various ailments, including cardiovascular diseases and hepatitis.[1] The leaves of this plant are a rich source of bioactive phytochemicals, particularly flavonoids and phenolic acids. Among the diverse constituents, ionone glucosides such as Apocynoside I and II have been identified.[1][2] Ionone glycosides from various plant sources have demonstrated a range of biological activities, including anti-inflammatory and anti-platelet aggregation effects, suggesting their potential as therapeutic agents. This document provides a detailed protocol for the extraction and isolation of Apocynoside II from the leaves of Apocynum venetum, based on established scientific literature.

Data Presentation

Table 1: Summary of Extraction Parameters for Bioactive Compounds from Apocynum venetum

| Parameter | Method 1: Reflux Extraction | Method 2: Ultrasonic-Assisted Extraction (UAE) | Method 3: Countercurrent Extraction (Patent CN101966139A) |

| Plant Material | Powdered leaves | Powdered leaves | Fresh or dried leaves |

| Solvent | Methanol/Water (50:50 v/v) | Ethanol | Water |

| Solvent Concentration | 50% Methanol | 64% Ethanol | N/A |

| Liquid-to-Solid Ratio | 100:1 (mL/g) | 16:1 (mL/g) | 1:8 to 1:20 (w/w) |

| Extraction Temperature | 70 °C | Not specified, typically ambient | 45–70 °C |

| Extraction Time | 30 min | 20 min | 30–90 min |

| Post-extraction Processing | Filtration | Not specified | Filtration, Flocculation, Centrifugation, Concentration |

| Yield | Not specified for single compounds | 8.932 ± 0.091 mg/g (phenolic acids), 20.530 ± 0.198 mg/g (flavonoids) | >30% total flavonoids in final extract |

Experimental Protocols

Protocol 1: General Extraction of Bioactive Compounds from Apocynum venetum Leaves

This protocol is a generalized procedure for the initial extraction of a broad range of phytochemicals from Apocynum venetum leaves, based on the method described by Murakami et al. (2001).[1]

1. Plant Material Preparation:

-

Obtain roasted leaves of Apocynum venetum L.

-

Grind the dried leaves into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Weigh the powdered plant material.

-